(S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide
Overview
Description
(S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a hydroxymethyl group, a phenylethyl group, and a methylbenzenesulfonamide moiety. The stereochemistry of the compound is denoted by the (S)-(-) configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide typically involves the protection of functional groups, selective reactions, and purification steps. One common method includes the use of protecting groups for the hydroxyl and amine functionalities, followed by selective sulfonation and deprotection steps. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as sulfonyl chlorides and bases like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the sulfonamide group or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while nucleophilic substitution can produce various sulfonamide derivatives.
Scientific Research Applications
(S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s specific stereochemistry allows it to bind selectively to these targets, modulating their activity. Pathways involved may include inhibition or activation of enzymatic reactions, alteration of protein conformation, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-S-(1-hydroxymethyl-2-propenyl)-cysteine: A compound with similar functional groups but different stereochemistry and biological activity.
N-Acetyl-S-(1-hydroxymethyl-2-propenyl)-L-cysteine-d6: A deuterated analog used in research for its stable isotope labeling properties.
Uniqueness
(S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide is unique due to its specific (S)-(-) configuration, which imparts distinct biological and chemical properties. Its ability to selectively interact with molecular targets makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-13-7-9-16(10-8-13)21(19,20)17-15(12-18)11-14-5-3-2-4-6-14/h2-10,15,17-18H,11-12H2,1H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUGRMCPSKTJTP-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350878 | |
Record name | ST50319709 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82495-70-3 | |
Record name | ST50319709 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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